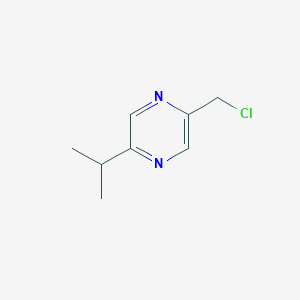
2-(Chloromethyl)-5-isopropylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-isopropylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chloromethyl group at the second position and an isopropyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrazine typically involves the chloromethylation of 5-isopropylpyrazine. One common method is the reaction of 5-isopropylpyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and susceptible to nucleophilic attack by the pyrazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazine N-oxides.
Reduction: Reduction reactions can modify the pyrazine ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Products include pyrazine N-oxides and other oxidized derivatives.
Reduction: Products include reduced pyrazine derivatives with modified substituents.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-isopropylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
2-Chloromethyl-1,3-dioxolane: Another chloromethyl-substituted heterocycle with different ring structure and properties.
2-Chloromethyl-4-methylquinazoline: A compound with a similar chloromethyl group but different ring system and biological activities.
Uniqueness: 2-(Chloromethyl)-5-isopropylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chloromethyl group and an isopropyl group on the pyrazine ring differentiates it from other similar compounds and provides unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3 |
Clé InChI |
XBPJCKFSRFHKOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(N=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



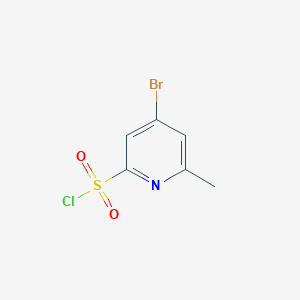
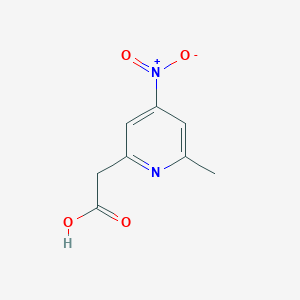
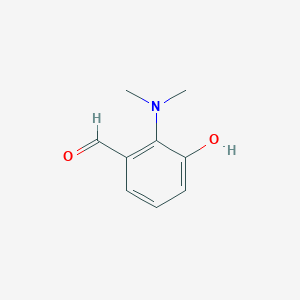
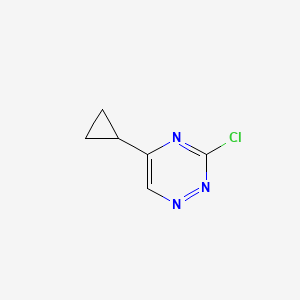
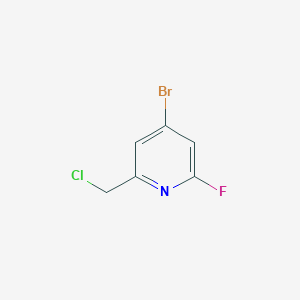
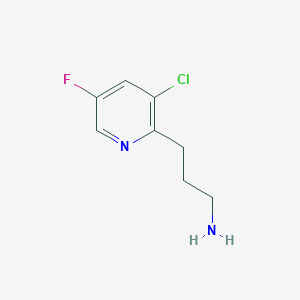
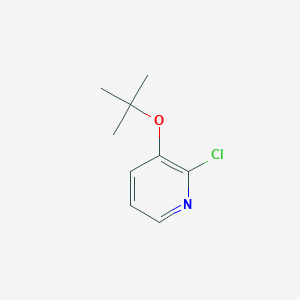

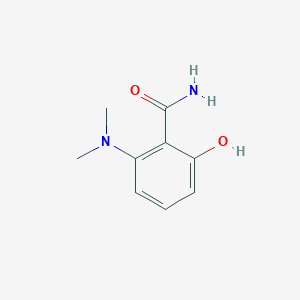
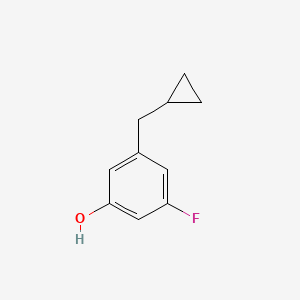
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
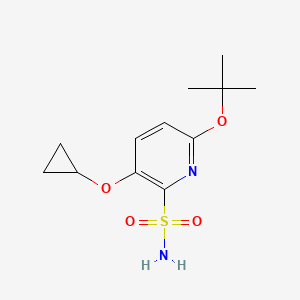
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
